molecular formula C8H14ClN3 B2398971 N-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;hydrochloride CAS No. 2490405-92-8

N-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;hydrochloride

Cat. No.: B2398971
CAS No.: 2490405-92-8
M. Wt: 187.67
InChI Key: YYDAWAPNWCAAIG-UHFFFAOYSA-N
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Description

N-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;hydrochloride is a chemical compound with the molecular formula C8H13N3·HCl It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and methylamine.

    Cyclization: The cyclohexanone undergoes a cyclization reaction with methylamine to form the indazole ring.

    Methylation: The resulting indazole intermediate is then methylated using methyl iodide in the presence of a base such as sodium hydride.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it to its corresponding amine or hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine or hydrazine derivatives.

    Substitution: Various substituted indazole derivatives.

Scientific Research Applications

N-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and bioavailability. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-9-7-3-2-4-8-6(7)5-10-11-8;/h5,7,9H,2-4H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDAWAPNWCAAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC2=C1C=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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